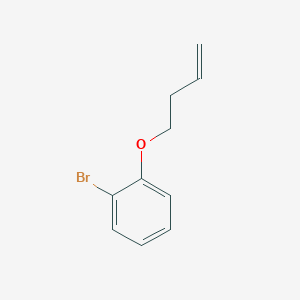

1-Bromo-2-(but-3-enyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-but-3-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGBBSDMHZGIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464756 | |

| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87280-00-0 | |

| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-(but-3-enyloxy)benzene

Introduction

1-Bromo-2-(but-3-enyloxy)benzene is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring an aryl bromide and a terminal alkene connected by an ether linkage, offers two distinct and synthetically valuable reactive handles. The aryl bromide is a classic precursor for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the butenyloxy chain, with its terminal double bond, is amenable to a wide array of transformations including olefin metathesis, hydroboration-oxidation, and intramolecular cyclizations. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its applications, serving as a critical resource for scientists leveraging this compound in multi-step synthetic campaigns.

Compound Identification and Physicochemical Properties

Proper identification is paramount for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its CAS number.

| Property | Value | Source(s) |

| CAS Number | 87280-00-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.1 g/mol | [1] |

| Canonical SMILES | C=CCCOC1=CC=CC=C1Br | [1] |

| InChI Key | XLGBBSDMHZGIGD-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with 4-bromo-1-butene.

Rationale for Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions. It is also inexpensive and easy to handle.[3][4]

-

Solvent: Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the reactants while not participating in the reaction itself, favoring the nucleophilic substitution pathway.[3][4]

-

Reaction Conditions: Refluxing the mixture ensures a sufficient reaction rate to achieve a high yield in a reasonable timeframe.

Step-by-Step Experimental Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (100 mL).

-

Reagent Addition: While stirring, add 4-bromo-1-butene (1.2 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

-

Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash sequentially with 1M NaOH solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram:

Caption: Williamson ether synthesis workflow for this compound.

Key Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a valuable intermediate for constructing complex molecular architectures.

A. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position.

B. Intramolecular Cyclization Reactions

The terminal alkene can participate in powerful intramolecular cyclization reactions. For example, a Heck reaction can be performed intramolecularly, where the aryl group adds across the double bond to form a new ring system. This is a common strategy for synthesizing substituted dihydrobenzofurans, a scaffold present in numerous biologically active natural products and pharmaceuticals.

Reaction Pathway Diagram:

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its straightforward preparation via Williamson ether synthesis and the orthogonal reactivity of its aryl bromide and alkene functionalities provide chemists with a powerful tool for the efficient assembly of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in research and development, particularly within the pharmaceutical industry.

References

-

Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]

-

PubMed. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 87280-00-0|this compound|BLD Pharm [bldpharm.com]

- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.de [fishersci.de]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-(but-3-enyloxy)benzene: Aryl Bromide vs. Alkene

A Senior Application Scientist's Perspective on Navigating Selective Functionalization

Abstract

This technical guide provides a comprehensive analysis of the competitive reactivity between the aryl bromide and alkene functionalities within the bifunctional molecule, 1-Bromo-2-(but-3-enyloxy)benzene. For researchers, scientists, and professionals in drug development, understanding the subtle interplay of these two reactive centers is paramount for designing selective and high-yielding synthetic transformations. This document will delve into the fundamental principles governing the reactivity of each functional group, explore catalytic systems that enable chemoselective reactions, and provide experimentally validated protocols. By elucidating the mechanistic underpinnings of selectivity, this guide aims to empower chemists to strategically manipulate reaction conditions to achieve desired synthetic outcomes, thereby accelerating the discovery and development of novel chemical entities.

Introduction: The Duality of Reactivity in this compound

The molecule this compound presents a fascinating case study in chemoselectivity. It incorporates two of the most versatile functional groups in modern organic synthesis: an aryl bromide, a cornerstone of cross-coupling chemistry, and a terminal alkene, a pliable handle for a myriad of addition and oxidation reactions. The proximate arrangement of these groups—separated by an ether linkage—raises critical questions for the synthetic chemist: Under a given set of reaction conditions, which moiety will react preferentially? How can we direct the reactivity towards a specific site?

This guide will systematically address these questions by dissecting the intrinsic reactivity of each functional group and then examining their behavior in the context of the whole molecule. We will explore how factors such as catalyst choice, ligand effects, reaction temperature, and the nature of the coreactants can be modulated to achieve selective transformations of either the aryl bromide or the alkene.

The Reactivity Landscape: A Tale of Two Functional Groups

The Aryl Bromide: A Gateway to Cross-Coupling

The aryl bromide moiety is a well-established participant in a vast array of palladium-catalyzed cross-coupling reactions.[1][2] These transformations, which form the bedrock of modern pharmaceutical and materials science, rely on the oxidative addition of the aryl-bromide bond to a low-valent palladium(0) species.[3] This step initiates a catalytic cycle that ultimately forges new carbon-carbon or carbon-heteroatom bonds.

Key Reactions Involving the Aryl Bromide:

-

Heck Reaction: The coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is a powerful tool for the formation of substituted alkenes.

-

Suzuki Coupling: The reaction with an organoboron reagent, offering a robust method for creating biaryl structures.

-

Sonogashira Coupling: The coupling with a terminal alkyne, providing access to aryl alkynes.[4]

-

Buchwald-Hartwig Amination: The formation of anilines through reaction with an amine.

-

Carbonylation: The introduction of a carbonyl group using carbon monoxide, often to form esters or amides.[5]

The reactivity of the aryl bromide is significantly influenced by the electronic nature of the benzene ring. The but-3-enyloxy substituent, being an alkoxy group, is an ortho-, para-director and can influence the rate of oxidative addition.

The Alkene: A Hub of Diverse Transformations

The terminal alkene in this compound is a nucleophilic and readily accessible functional group. Its reactivity is characterized by addition reactions, where the pi-bond is broken to form two new sigma-bonds.

Key Reactions Involving the Alkene:

-

Halofunctionalization: The addition of a halogen and another nucleophile across the double bond.[6]

-

Hydroboration-Oxidation: A two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

-

Epoxidation: The conversion of the alkene to an epoxide, a versatile synthetic intermediate.

-

Heck Reaction: The alkene itself can act as the coupling partner for an aryl or vinyl halide.[7]

-

Metathesis: Reactions catalyzed by ruthenium or molybdenum alkylidenes that can lead to the formation of new carbon-carbon double bonds.[8]

Navigating Chemoselectivity: Catalyst and Condition Control

The central challenge in synthesizing with this compound lies in achieving selective functionalization. The choice of catalyst and reaction conditions is the primary lever for controlling which functional group reacts.

Favoring Aryl Bromide Reactivity: The Power of Palladium Catalysis

Palladium complexes are the catalysts of choice for activating aryl halides.[9] In the context of this compound, palladium catalysis can be employed to selectively engage the aryl bromide in cross-coupling reactions while leaving the alkene untouched.

Table 1: Conditions for Selective Aryl Bromide Functionalization

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-100 |

| Suzuki Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90-110 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | 25-50 |

The success of these selective transformations hinges on the ability of the palladium catalyst to preferentially undergo oxidative addition with the C(sp²)-Br bond over coordination and insertion with the alkene. The judicious choice of ligands can further fine-tune the steric and electronic properties of the palladium center to enhance this selectivity.

Targeting the Alkene: Exploiting its Inherent Reactivity

To selectively functionalize the alkene, reaction conditions must be chosen to avoid activation of the aryl bromide. This often involves employing reagents and catalysts that are not typically used for cross-coupling reactions.

Table 2: Conditions for Selective Alkene Functionalization

| Reaction | Reagent(s) | Solvent | Temperature (°C) |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | THF | 0 to 25 |

| Epoxidation | m-CPBA | CH₂Cl₂ | 0 to 25 |

| Dihydroxylation | OsO₄ (catalytic), NMO | Acetone/H₂O | 0 to 25 |

These reactions proceed through mechanisms that do not involve oxidative addition of the aryl bromide. For instance, hydroboration involves the concerted addition of a B-H bond across the alkene, a process that is electronically and mechanistically distinct from palladium-catalyzed cross-coupling.

Intramolecular Reactions: A Special Case of Reactivity

The proximity of the aryl bromide and the alkene in this compound opens up the possibility of intramolecular reactions, leading to the formation of cyclic products.[10][11] These transformations are often initiated by the formation of a reactive intermediate at one site, which then attacks the other functional group.

For example, under radical conditions, an aryl radical can be generated from the aryl bromide, which can then undergo an intramolecular cyclization onto the alkene.[12] Similarly, under certain palladium-catalyzed conditions, an intramolecular Heck reaction can occur, leading to the formation of a benzofuran derivative.

Caption: Proposed mechanism for the intramolecular Heck reaction of this compound.

Experimental Protocols: A Practical Guide

Protocol for Selective Heck Reaction at the Aryl Bromide

This protocol describes a typical procedure for the selective reaction of the aryl bromide moiety with an alkene, such as styrene.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (1.5 mmol) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol for Selective Hydroboration-Oxidation of the Alkene

This protocol outlines a standard procedure for the selective transformation of the terminal alkene to a primary alcohol.

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous tetrahydrofuran (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.1 mL, 1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction back to 0 °C and slowly add water (0.5 mL) to quench the excess borane.

-

Add a 3 M aqueous solution of sodium hydroxide (0.5 mL) followed by the dropwise addition of 30% hydrogen peroxide (0.5 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash chromatography.

Conclusion: A Versatile Building Block for Complex Synthesis

This compound is a testament to the power of chemoselectivity in modern organic synthesis. The ability to selectively functionalize either the aryl bromide or the alkene opens up a wealth of synthetic possibilities, allowing for the stepwise construction of complex molecular architectures. By understanding the fundamental principles of reactivity and the subtle nuances of catalyst and reaction condition control, researchers can unlock the full potential of this versatile building block. This guide has provided a framework for navigating the reactivity of this bifunctional molecule, offering both theoretical insights and practical protocols to aid in the design and execution of selective synthetic transformations. The continued exploration of novel catalytic systems will undoubtedly further expand the synthetic utility of molecules like this compound, paving the way for the efficient synthesis of the next generation of pharmaceuticals and advanced materials.

References

- On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111)

- Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. PMC - NIH.

- Selective Difunctionalization of Unactivated Aliphatic Alkenes Enabled by a Metal–Metallaaromatic Catalytic System. Journal of the American Chemical Society.

- Alkenyl halide synthesis by olefin

- Strategies for the synthesis of ortho‐alkynylaryl halides using the Sonogashira reaction.

- Heck reaction. Wikipedia.

- Heck Reaction. Organic Chemistry Portal.

-

Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis. Nature Communications. [Link]

- Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society.

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry.

- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar

- Clear-cut difference in the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under anionic or radical conditions.

- Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. PMC.

- Heck Reaction. Chemistry LibreTexts.

- The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI.

- Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkenyl halide synthesis by olefination [organic-chemistry.org]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-2-(but-3-enyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the compound 1-Bromo-2-(but-3-enyloxy)benzene (CAS No. 87280-00-0).[1][2] As a molecule incorporating a brominated aromatic ring and an unsaturated ether side chain, its structural elucidation relies on the synergistic interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document serves as a vital resource for researchers, scientists, and professionals in drug development by offering a detailed examination of predicted spectral features, standardized experimental protocols for data acquisition, and an in-depth discussion of the underlying chemical principles governing its spectroscopic behavior. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this and related molecules.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.1 g/mol , is a valuable organic intermediate.[1][2] Its structure features a 1,2-disubstituted benzene ring, a common motif in pharmacologically active compounds, and a butenyloxy side chain that offers a site for further chemical modification. The presence of the bromine atom provides a handle for cross-coupling reactions, making it a versatile building block in organic synthesis. Accurate spectral characterization is paramount to confirm its identity, purity, and to understand its chemical reactivity. This guide will deconstruct the expected spectral data from the three core analytical techniques: Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would be a common method for analysis.

Expected Mass Spectrum

The mass spectrum is anticipated to show a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][4]

| Predicted Fragment | m/z (⁷⁹Br / ⁸¹Br) | Interpretation |

| [M]⁺ | 226 / 228 | Molecular Ion |

| [M - C₄H₇]⁺ | 171 / 173 | Loss of the butenyl radical |

| [M - OC₄H₇]⁺ | 155 / 157 | Loss of the butenyloxy radical |

| [C₆H₄Br]⁺ | 155 / 157 | Bromophenyl cation |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₄H₇]⁺ | 55 | Butenyl cation |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to follow several key pathways. The initial ionization event will form the molecular ion [C₁₀H₁₁BrO]⁺. Subsequent fragmentation will likely involve cleavage of the ether bond and fragmentation of the butenyl side chain.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic, ether, and alkene functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkene =C-H | Stretch | 3080-3020 |

| Alkyl C-H | Stretch | 2950-2850 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C=C (Alkene) | Stretch | ~1640 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1270-1230 |

| C-O-C (Alkyl Ether) | Symmetric Stretch | 1075-1020 |

| =C-H (Alkene) | Out-of-plane bend | 990 and 910 |

| C-Br | Stretch | 650-550 |

The presence of a sharp band around 1640 cm⁻¹ for the C=C stretch of the alkene and the strong C-O stretching bands for the aryl and alkyl ether linkages are key diagnostic features.[5][6] The aromatic C-H stretches will appear at slightly higher wavenumbers than the alkyl C-H stretches.[7][8]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Ar-H | 7.5-6.8 | m | - | 4H |

| =CH- | 6.0-5.8 | ddt | J ≈ 17, 10, 7 | 1H |

| =CH₂ (trans) | 5.4-5.2 | dq | J ≈ 17, 1.5 | 1H |

| =CH₂ (cis) | 5.2-5.0 | dq | J ≈ 10, 1.5 | 1H |

| -O-CH₂- | 4.1-3.9 | t | J ≈ 7 | 2H |

| -CH₂- | 2.6-2.4 | qt | J ≈ 7, 1.5 | 2H |

The aromatic protons will appear as a complex multiplet in the downfield region. The vinyl protons of the butenyl group will show characteristic splitting patterns: the internal vinyl proton will be a doublet of doublets of triplets, while the terminal vinyl protons will be doublets of quartets. The methylene groups will appear as a triplet and a quartet of triplets, respectively.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of chemically distinct carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ar-C (C-O) | 155-150 |

| Ar-C (C-Br) | 115-110 |

| Ar-CH | 130-120 |

| =CH- | 135-130 |

| =CH₂ | 120-115 |

| -O-CH₂- | 70-65 |

| -CH₂- | 35-30 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Integrated Spectral Analysis Workflow

The structural elucidation of this compound is a process of integrating the information from all three spectroscopic techniques.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides a definitive means of structural confirmation. This guide has detailed the expected spectral data, providing a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The presented protocols for data acquisition and the logical workflow for data integration offer a standardized approach to the characterization of this and structurally related compounds, ensuring scientific rigor and reproducibility.

References

-

Scribd. IR Spectrum - Ethers. Retrieved from [Link]

-

Química Orgánica. IR spectrum: Ethers. Retrieved from [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. (2016). Retrieved from [Link]

-

ResearchGate. FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b) on salt plate window. Retrieved from [Link]

-

CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 87280-00-0 [m.chemicalbook.com]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. scribd.com [scribd.com]

- 6. IR spectrum: Ethers [quimicaorganica.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

Material safety data sheet for 1-Bromo-2-(but-3-enyloxy)benzene

An In-depth Technical Guide Hazard Assessment and Safe Handling Protocol for 1-Bromo-2-(but-3-enyloxy)benzene

Prepared by: Gemini, Senior Application Scientist

Introduction

Drawing upon my experience in laboratory safety and chemical synthesis, this document provides an in-depth hazard assessment and detailed handling protocols. The core of this analysis is a comparative study of structurally analogous brominated aromatic ethers and similar molecules. By examining the established safety profiles of these related compounds, we can infer a reliable and conservative safety protocol for this compound, ensuring the protection of researchers and the integrity of experimental work. This document is designed to be a self-validating system, where the rationale behind each procedural step is clearly articulated to foster a culture of informed safety.

Inferred Hazard Identification and Classification

Given the absence of specific toxicological data for this compound, a hazard assessment has been conducted by evaluating the documented hazards of structurally similar compounds. The recurring classifications among these analogs suggest that this compound should be handled, at a minimum, as a hazardous substance.

The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract, with potential for harm if swallowed.[3][4][5]

Table 1: Hazard Classification of Structurally Analogous Compounds

| Compound | CAS No. | GHS Hazard Classifications | Source |

| 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene | 1309933-47-8 | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [3] |

| 1-bromo-3-(cyclohexyloxy)benzene | MFCD11125924 | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), Acute Tox. 4 (H302) | |

| 1-Bromo-2-(prop-1-en-2-yl)benzene | N/A | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335) | [4] |

| (2-Bromoethyl)benzene | 103-63-9 | Acute Tox. 4 (H302), Eye Irrit. 2A (H319) | |

| 1-Bromo-2-(2-bromoethyl)benzene | 1074-15-3 | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | [5] |

Based on this comparative analysis, it is prudent to adopt the following GHS classification for this compound until empirical data becomes available:

-

Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed.[4][5]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[3][4][5]

-

Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[3][4][5]

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

A comprehensive experimental characterization of the physical and chemical properties is highly recommended. The known properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87280-00-0 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.1 g/mol | [1] |

| Appearance | Data not available (presumed liquid) | |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

| Solubility | Expected to have low water solubility | [6] |

Safe Handling and Storage Protocol

A conservative approach to handling and storage is essential. The following protocols are mandatory.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4][7] The rationale is to prevent systemic exposure via inhalation of vapors or aerosols, which are presumed to be respiratory irritants.[3][5] The work area must be equipped with an accessible eyewash station and a safety shower.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary barrier against direct chemical exposure. The following are mandatory:

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are required at all times.[4] When there is a significant risk of splashing, a face shield must be worn over the goggles.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile) are required. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data.[6][9]

-

Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.[4] Closed-toe shoes are mandatory; perforated shoes or sandals are strictly prohibited.[4]

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[6] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][10]

Caption: Step-by-Step Spill Response Protocol.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. [6][11]* Specific Hazards: Vapors may be heavier than air and could travel to an ignition source. Upon heating, explosive mixtures with air may form. [12]Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide. [13]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [11]

Stability and Reactivity

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature). [12]* Reactivity: Vapors may form explosive mixtures with air upon intense heating. [14]* Conditions to Avoid: Heat, flames, sparks, and static discharge. [14][13]* Incompatible Materials: Strong oxidizing agents. [13][15]* Hazardous Decomposition Products: Under fire conditions, formation of carbon oxides (CO, CO₂) and hydrogen bromide is expected. [15]

Toxicological Profile (Inferred)

No specific toxicological studies have been performed on this compound. The toxicological profile is inferred from analogous compounds and the proposed GHS classification.

-

Acute Effects: Expected to be harmful if swallowed. [5]Direct contact is likely to cause irritation to the skin and serious irritation to the eyes. [16]Inhalation of vapors may cause irritation to the respiratory system, leading to symptoms like coughing and shortness of breath. [3]* Chronic Effects: No data is available. There is no information to suggest that the compound is a carcinogen, mutagen, or reproductive toxin. Structurally related compounds are not classified as carcinogens by IARC, NTP, or OSHA. [17]

Conclusion

This compound must be treated as a hazardous chemical of largely unknown toxicological properties. The hazards inferred from structurally similar compounds—acute oral toxicity, skin and eye irritation, and respiratory irritation—form the basis for the stringent handling protocols outlined in this guide. Adherence to these procedures, particularly the mandatory use of engineering controls and appropriate PPE, is paramount for ensuring researcher safety. This document should be a component of laboratory-specific training for all personnel before they are permitted to handle this substance.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Pertains to (2-Bromoethyl)benzene.

- This compound 87280-00-0 wiki - Guidechem. Guidechem.com.

- 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene - AK Scientific, Inc. AK Scientific, Inc.

- 1-BROMO-4-CYCLOPENTYLOXY-BENZENE Safety D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Pertains to 1-Bromo-3-phenylpropane.

- Safety Data Sheet - CymitQuimica. (2024). Pertains to 1-bromo-3-(cyclohexyloxy)benzene.

- Personal protective equipment for handling 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. Benchchem.

- SAFETY DATA SHEET - Fisher Scientific. (2023). Pertains to 1-Bromo-4-butoxybenzene.

- SAFETY DATA SHEET - Fisher Scientific. (2010). Pertains to 1-Bromo-2-(difluoromethyl)benzene.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Pertains to a flammable liquid.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Pertains to 1-Bromo-3-(tert-butyldimethylsiloxy)benzene.

- SAFETY DATA SHEET - Fisher Scientific. Pertains to a compound causing serious eye damage.

- Aldrich 274372 - SAFETY DATA SHEET. (2025). Pertains to 1-Bromo-3-methylbut-2-ene.

- SAFETY DATA SHEET - Fisher Scientific. Pertains to 4-Bromo-1,2-(methylenedioxy)benzene.

- 1-Bromo-2-(2-bromoethyl)

- SAFETY DATA SHEET - Fisher Scientific.

- benzene-policy.pdf - BP. BP.

- This compound - ChemicalBook. ChemicalBook.

- 1-Bromo-3-(3-chloro-3-buten-1-yl)

- 87280-00-0|this compound - BLDpharm. BLDpharm.

- 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene | C10H7Br - PubChem. PubChem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Pertains to (2-bromoethyl)-benzene.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Pertains to 4-Bromophenyl phenyl ether.

- 4-BROMOPHENYL PHENYL ETHER - CAMEO Chemicals - NOAA. CAMEO Chemicals.

- 1-Bromo-2-(isopentyloxy)benzene | C11H15BrO | CID 28369546 - PubChem. PubChem.

- 2-(But-3-en-1-yl)bromobenzene - PubChem. PubChem.

- 4-BROMOPHENYL PHENYL ETHER (PHENYL-D5, 98%) - Safety Data Sheet - SDS EU (Reach Annex II). (2019).

- Phenylmagnesium bromide, 3M in ether - SAFETY D

- 1-Bromo-3-isopropoxy-benzene - Endotherm | Referenzsubstanzen | Arzneimittelforschung. Endotherm.

- Benzene, 1-bromo-3-methoxy- - Substance Details - SRS | US EPA. US EPA.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 87280-00-0 [m.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.de [fishersci.de]

- 10. bp.com [bp.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. isotope.com [isotope.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and characterization of 1-Bromo-2-(but-3-enyloxy)benzene

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(but-3-enyloxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol based on the Williamson ether synthesis, offering field-proven insights into the causality behind experimental choices. Furthermore, it outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous resource for the preparation and validation of this compound.

Introduction and Strategic Importance

This compound is an ortho-substituted aryl ether containing two key functional groups: a terminal alkene and an aryl bromide. This unique combination makes it a versatile building block for further chemical transformations. The butenyl side chain can participate in a variety of reactions, including olefin metathesis, hydroboration-oxidation, and polymerization. The aryl bromide moiety is a classic handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents onto the aromatic ring. The strategic placement of these functionalities makes this compound a precursor for synthesizing complex molecules, including potential pharmaceutical agents and materials with tailored electronic properties.

This guide focuses on the most reliable and efficient method for its synthesis: the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of C-O bonds.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction that provides a straightforward and high-yielding pathway to ethers.[1][2][3] The strategy involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a halide from a primary alkyl halide.

Mechanistic Rationale

The synthesis of this compound from 2-bromophenol and 4-bromo-1-butene proceeds in two fundamental steps:

-

Deprotonation: 2-bromophenol, being weakly acidic, is deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to generate the 2-bromophenoxide anion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol. The choice of a moderately strong base like K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the alkyl halide.[4][5]

-

Nucleophilic Substitution (S(_N)2): The resulting 2-bromophenoxide anion attacks the electrophilic carbon of 4-bromo-1-butene. This carbon is attached to a bromine atom, which is a good leaving group. The reaction proceeds via an S(_N)2 mechanism, where the nucleophile attacks from the backside of the C-Br bond, leading to inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[1][3] The use of a primary alkyl halide like 4-bromo-1-butene is ideal for S(_N)2 reactions, as it minimizes steric hindrance and the competing E2 elimination reaction.[2] Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred as they solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate.[5]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Bromo-2-(but-3-enyloxy)benzene

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-(but-3-enyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 87280-00-0), a molecule of significant interest in synthetic organic chemistry. By possessing both an aryl bromide and an unsaturated ether moiety, this compound serves as a versatile building block for the synthesis of complex molecular architectures. This document details its physical and chemical properties, provides a robust, field-tested protocol for its synthesis via Williamson ether synthesis, explores its potential reactivity in key organic transformations, and discusses its prospective applications in the fields of drug discovery and materials science. The insights herein are grounded in established chemical principles and supported by data from analogous structures, offering a predictive yet authoritative resource for researchers and development professionals.

Introduction and Molecular Overview

This compound is a disubstituted benzene derivative featuring a bromine atom and a but-3-enyloxy group in an ortho configuration. The strategic placement of these two functional groups imparts a dual reactivity profile to the molecule. The aryl bromide is a well-established handle for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, which are foundational for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the but-3-enyloxy group, an unsaturated ether, can participate in a variety of transformations, including the thermally induced Claisen rearrangement, a powerful tool for stereospecific carbon-carbon bond formation.

The synergy between these two functional groups makes this compound a valuable intermediate for the synthesis of complex heterocyclic systems and other intricate molecular scaffolds that are often pursued in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

The physical properties of this compound are summarized in the table below. The data is a combination of reported values and estimations based on similar structures.[2][3]

| Property | Value | Source |

| CAS Number | 87280-00-0 | [2] |

| Molecular Formula | C₁₀H₁₁BrO | [2] |

| Molecular Weight | 227.10 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred |

| Boiling Point | 73 °C at 0.1 Torr | [3] |

| Density | 1.303 ± 0.06 g/cm³ | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | Inferred |

Spectroscopic Profile (Predicted)

The following spectroscopic data is predicted based on the analysis of structurally related compounds, such as 1-bromo-4-butoxybenzene and other ortho-substituted bromo-alkoxybenzenes.[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (dd, J = 7.9, 1.6 Hz, 1H): Aromatic proton ortho to the bromine atom.

-

δ 7.25 (td, J = 7.8, 1.7 Hz, 1H): Aromatic proton para to the bromine atom.

-

δ 6.90 (dd, J = 8.3, 1.2 Hz, 1H): Aromatic proton ortho to the butenyloxy group.

-

δ 6.85 (td, J = 7.5, 1.2 Hz, 1H): Aromatic proton meta to the bromine atom.

-

δ 5.95 (m, 1H): Vinylic proton of the butenyl group (-CH=CH₂).

-

δ 5.20 - 5.10 (m, 2H): Terminal vinylic protons of the butenyl group (=CH₂).

-

δ 4.10 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

δ 2.55 (q, J = 6.7 Hz, 2H): Methylene protons adjacent to the vinyl group (-CH₂-CH=).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 155.5: Aromatic carbon attached to the oxygen atom.

-

δ 134.5: Vinylic carbon (-CH=).

-

δ 133.0: Aromatic C-H.

-

δ 128.5: Aromatic C-H.

-

δ 122.0: Aromatic C-H.

-

δ 117.5: Terminal vinylic carbon (=CH₂).

-

δ 113.0: Aromatic C-H.

-

δ 112.5: Aromatic carbon attached to the bromine atom.

-

δ 68.0: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ 34.0: Methylene carbon adjacent to the vinyl group (-CH₂-CH=).

-

-

FT-IR (Neat, cm⁻¹):

-

3080: =C-H stretching (alkene).

-

2930, 2870: C-H stretching (alkane).

-

1640: C=C stretching (alkene).

-

1590, 1480: C=C stretching (aromatic).

-

1240: C-O-C stretching (aryl ether).

-

1030: C-Br stretching.

-

920: =C-H bending (alkene, out-of-plane).

-

750: C-H bending (ortho-disubstituted aromatic, out-of-plane).

-

-

Mass Spectrometry (EI):

-

m/z (%): 228/226 (M⁺, isotopic pattern for Br), 173/171 ([M-C₄H₅]⁺), 147/145, 94.

-

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Reaction Principle

The synthesis proceeds by the reaction of 2-bromophenol with 4-bromo-1-butene in the presence of a base. The base, typically potassium carbonate, deprotonates the hydroxyl group of 2-bromophenol to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the primary carbon of 4-bromo-1-butene and displacing the bromide leaving group to form the desired ether product.

Experimental Protocol

Materials:

-

2-Bromophenol (1.0 eq.)

-

4-Bromo-1-butene (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (for extraction)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq.) and anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate (2.0 eq.) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add 4-bromo-1-butene (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a mild and effective base for deprotonating phenols. Stronger bases like sodium hydride could also be used but require stricter anhydrous conditions.[7]

-

Choice of Solvent: Acetone and DMF are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.[7]

-

Stoichiometry: A slight excess of the alkyl halide (4-bromo-1-butene) is used to ensure complete consumption of the more valuable 2-bromophenol.

-

Workup: The aqueous workup is designed to remove any remaining inorganic salts, base, and unreacted phenoxide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Transformations

The dual functionality of this compound allows for a range of selective chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base will lead to the formation of a new carbon-carbon bond at the site of the bromine atom. This is a powerful method for constructing biaryl structures.[9]

-

Heck Coupling: Coupling with an alkene under palladium catalysis will introduce a new vinyl group, forming a stilbene-like structure.[10]

Claisen Rearrangement

Upon heating, the but-3-enyloxy group can undergo a[6][6]-sigmatropic rearrangement, known as the Claisen rearrangement.[11] This concerted pericyclic reaction involves the migration of the butenyl group to the ortho position of the phenol, resulting in the formation of 2-allyl-6-bromophenol. This reaction is a highly efficient way to form a new carbon-carbon bond with excellent regioselectivity.

Reaction Mechanisms Diagram

Caption: Key reactions of this compound. (Note: Placeholder images would be replaced with actual chemical structures in a final document).

Potential Applications in Drug Development and Materials Science

While specific applications of this compound have not been extensively reported, its structural motifs are prevalent in pharmacologically active compounds and functional materials.

-

Medicinal Chemistry: Aryl ethers are common in many approved drugs.[12] The ability to functionalize the aromatic ring via cross-coupling reactions and then potentially cyclize or further modify the butenyl side chain makes this compound a valuable scaffold for generating libraries of novel heterocyclic compounds for biological screening.

-

Materials Science: The synthesis of conjugated polymers and organic light-emitting diodes (OLEDs) often relies on the palladium-catalyzed coupling of aryl halides.[1] this compound could serve as a monomer or a precursor to monomers for the synthesis of new materials with tailored electronic and photophysical properties.

Safety and Handling

-

General Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically versatile molecule with significant potential for the construction of complex organic compounds. Its dual reactivity, stemming from the aryl bromide and the unsaturated ether functionalities, allows for a wide range of chemical transformations. While specific experimental data for this compound is limited, this guide provides a robust, scientifically-grounded overview of its expected properties, a reliable synthesis protocol, and a discussion of its potential reactivity and applications. It is hoped that this document will serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, and will stimulate further investigation into the chemistry of this promising building block.

References

-

MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014, December 24). PLOS ONE. Retrieved January 17, 2026, from [Link]

-

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 17, 2026, from [Link]

-

-

Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

22.7: An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement. (2015, July 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021, July 28). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. (2020, June). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014, December 24). PubMed. Retrieved January 17, 2026, from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

o-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (2006, November 23). Google Patents.

-

Benzene, 1-bromo-2-methyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved January 17, 2026, from [Link]

- Benzene derivatives and pharmaceutical use thereof. (n.d.). Google Patents.

-

1-Bromo-2-octyloxybenzene - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

1-Bromo-2-(2-propenyloxy)-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. (2025, January 23). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1-Bromo-2-methyl-3-(prop-2-yn-1-yloxy)benzene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1-Bromo-3-isopropoxybenzene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Benzene, 1-bromo-2-(trifluoromethyl)-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria. Retrieved January 17, 2026, from [Link]

-

H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? (2022, July 12). Reddit. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 87280-00-0 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.de [fishersci.de]

A Technical Guide to the Potential Applications of 1-Bromo-2-(but-3-enyloxy)benzene in Organic Synthesis

Abstract

1-Bromo-2-(but-3-enyloxy)benzene is a synthetically versatile, yet underexplored, bifunctional building block. Its structure incorporates two key reactive handles: an aryl bromide and a terminal alkene. This strategic arrangement opens a gateway to a diverse array of chemical transformations, positioning it as a valuable precursor for complex molecular architectures. This technical guide provides an in-depth analysis of the potential applications of this compound in modern organic synthesis. We will explore its utility in intramolecular cyclization reactions to form key heterocyclic scaffolds like dihydrobenzofurans, its role as a substrate in various cross-coupling reactions for the extension of its carbon skeleton, and the transformations of its terminal alkene moiety. The causality behind experimental choices, detailed step-by-step protocols for core reactions, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a practical framework for leveraging this compound's synthetic potential.

Introduction and Strategic Overview

The pursuit of novel molecular scaffolds is a cornerstone of drug discovery and materials science. Bifunctional building blocks, which possess multiple, orthogonally reactive sites, are of paramount importance as they allow for the rapid construction of molecular complexity from simple starting materials. This compound (Figure 1) is a prime example of such a molecule.

The molecule's core value lies in the juxtaposition of two key functional groups:

-

An ortho-bromo-phenoxy moiety: The aryl bromide is a classic and reliable handle for a vast range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[1][2] Its ortho position relative to the ether linkage can also exert significant steric and electronic influence on subsequent reactions.

-

A terminal butenyloxy chain: The terminal double bond is susceptible to a variety of transformations, including intramolecular cyclizations, olefin metathesis, and various addition reactions. The four-atom tether provides the ideal length for the formation of six-membered rings.

This guide will illuminate the synthetic pathways that can be accessed using this compound, with a focus on practical applications and the underlying chemical principles.

Figure 1: Structure of this compound and its principal reactive sites for synthetic diversification.

Core Application: Intramolecular Cyclization Reactions

The most powerful application of this compound is its use as a precursor for intramolecular cyclization, a strategy that rapidly builds molecular complexity and establishes heterocyclic ring systems.[3] The tether length is perfectly suited for 6-exo cyclization pathways, leading primarily to substituted chromane derivatives.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust method for forming C-C bonds and is particularly effective for synthesizing cyclic compounds.[4] In the case of this compound, a palladium(0) catalyst would initiate a cascade that results in the formation of a 4-methyl-3,4-dihydro-2H-benzo[b]pyran (chromane) derivative.

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[4] This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond in a 6-exo-trig fashion, which is generally favored over the 7-endo pathway.[3] The resulting alkyl-palladium intermediate then undergoes β-hydride elimination to yield the cyclized product and regenerate the active Pd(0) catalyst.

Figure 2: Catalytic cycle for the intramolecular Heck reaction of this compound.

Experimental Protocol: Synthesis of 4-methyl-chromane via Intramolecular Heck Reaction

-

Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and triphenylphosphine (PPh₃, 0.1 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN) as the solvent, followed by a base such as triethylamine (Et₃N, 2.0 eq.) or silver carbonate (Ag₂CO₃, 1.5 eq.). The base is crucial to neutralize the HBr generated during the catalytic cycle.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired 4-methyl-chromane.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective Pd(0) precursor system. |

| Base | Et₃N or Ag₂CO₃ | Neutralizes HBr, preventing catalyst deactivation. |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for Heck reactions. |

| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |

Radical Cyclization

Radical cyclizations offer an alternative pathway to construct the chromane ring system, often under milder conditions than transition metal-catalyzed reactions.[5][6] The reaction is typically initiated by a radical initiator, such as AIBN, and a radical mediator, like tributyltin hydride (Bu₃SnH).

Mechanism Insight: The reaction begins with the abstraction of the bromine atom by a tributyltin radical to generate an aryl radical. This highly reactive intermediate then undergoes a rapid 6-exo-trig cyclization onto the terminal alkene.[5] The resulting alkyl radical is then quenched by abstracting a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain and yielding the product.

Experimental Protocol: Synthesis of 4-methyl-chromane via Radical Cyclization

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous toluene.

-

Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq.).

-

Reaction Conditions: Heat the mixture to 80-110 °C under an argon atmosphere. The reaction is typically complete within a few hours.

-

Work-up: Cool the reaction mixture and concentrate it under reduced pressure. The crude product will contain tin byproducts.

-

Purification: Purify by flash column chromatography. A common method to remove tin residues involves partitioning the crude material between acetonitrile and hexane, with the tin compounds preferentially dissolving in hexane.

Utility in Cross-Coupling Reactions

The aryl bromide moiety serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of more elaborate molecular frameworks before or after modification of the alkene.[2][7]

Figure 3: Potential cross-coupling pathways for this compound.

Suzuki-Miyaura Coupling

This reaction enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the aryl bromide with an organoboron reagent.[8]

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: Combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.) in a flask.

-

Solvent and Base: Add a solvent mixture, typically toluene and water, and a base like sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Reaction: Heat the biphasic mixture to reflux with vigorous stirring until the starting material is consumed.

-

Work-up and Purification: After cooling, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This powerful reaction forms a C-N bond, coupling the aryl bromide with a primary or secondary amine. This is a key transformation for synthesizing compounds relevant to pharmaceuticals and materials.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Catalyst Pre-formation (optional): In a glovebox, mix Pd₂(dba)₃ (0.01 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.02 eq.) in an anhydrous solvent like toluene.

-

Reaction Setup: To this catalyst mixture, add this compound (1.0 eq.), morpholine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Reaction Conditions: Heat the mixture under argon at 80-110 °C until the reaction is complete.

-

Work-up and Purification: Cool the reaction, dilute with ether, and filter through Celite. Concentrate the filtrate and purify by column chromatography.

Transformations of the Terminal Alkene

The butenyloxy side chain offers a third avenue for synthetic diversification. These reactions can be performed on the starting material or on the products of previous cross-coupling reactions.

-

Olefin Metathesis: Cross-metathesis with other alkenes can be used to elaborate the side chain.

-

Dihydroxylation: Treatment with OsO₄ (catalytic) and NMO can convert the alkene to a diol, which can be further functionalized.

-

Wacker Oxidation: Under palladium catalysis, the terminal alkene can be oxidized to a methyl ketone.

-

Hydroboration-Oxidation: This two-step procedure converts the terminal alkene into a primary alcohol with anti-Markovnikov selectivity.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for organic synthesis. Its dual reactive sites—the aryl bromide and the terminal alkene—provide a platform for a wide range of high-yield transformations. The ability to perform intramolecular cyclizations to form chromane scaffolds, engage in numerous cross-coupling reactions to build molecular complexity, and selectively functionalize the alkene side chain makes it an attractive starting material for the synthesis of natural products, pharmaceuticals, and advanced materials. Future research could explore asymmetric versions of these reactions to access chiral products, as well as the development of one-pot tandem reactions that leverage both functional groups in a single, efficient operation.[9]

References

- Mukherjee, C., & De, S. (2021). Palladium‐Catalyzed Intramolecular Alder‐Ene Type Cycloisomerization Reactions. Asian Journal of Organic Chemistry.

- Lee, Y., & Tunge, J. A. (2010).

- (N.d.). Synthesis of benzofurans via o-alkynylphenyl ethers.

- Chowdhury, C. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha.

- (N.d.). Intramolecular Heck reaction. Wikipedia.

- (N.d.). Intramolecular enantioselective Mizoroki-Heck reactions of 2-alkenyl (o-halobenzyl)pyrroles.

- Capriati, V., & Velardi, F. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC.

- Tan, J., Wang, R., Xu, L., & Lin, Z. (2025).

- Lete, E., & Sotomayor, N. (2012).

- Haynes, A. K., & Lair, C. M. (2009). Palladium(II)-Catalyzed Cyclization of Unsaturated Hydroperoxides for the Synthesis of 1,2-Dioxanes. PMC.

- Sigman, M. S., & Werner, E. W. (2016).

- Ma, S., & Jiao, N. (2012). An intramolecular Heck reaction of enol ethers involving β-alkoxyl elimination followed by the β-hydride elimination process: access to (Z)-ortho-formyl/keto-cinnamates.

- Zhang, J. (2018). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol.

- Li, M., Li, J., Zhang, Z., Chen, L., Ma, N., Liu, Q., Zhang, X., & Zhang, G. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing.